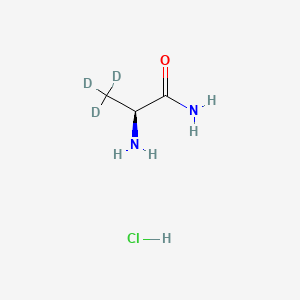
N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hydroxy-9H-fluoren-2-amine can be synthesized through several methods. One common approach involves the reduction of nitrofluorene derivatives. For example, the reduction of 2-nitrofluorene using sodium borohydride in methanol and water at temperatures ranging from 0 to 50°C yields N-Hydroxy-9H-fluoren-2-amine . Another method involves the use of hydrogen and triethylamine in ethanol and water at 110°C in an autoclave .
Industrial Production Methods
Industrial production methods for N-Hydroxy-9H-fluoren-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-9H-fluoren-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amino and hydroxyl groups on the fluorene ring.
Common Reagents and Conditions
Oxidation: Oxidation of N-Hydroxy-9H-fluoren-2-amine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various aminofluorene compounds.
Aplicaciones Científicas De Investigación
N-Hydroxy-9H-fluoren-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-9H-fluoren-2-amine involves its interaction with various molecular targets and pathways. One key mechanism is its role as a substrate for flavin-dependent N-hydroxylating enzymes, which catalyze the formation of N-hydroxy compounds. These enzymes activate molecular oxygen and transfer it to the amino group of the compound, resulting in the formation of N-hydroxy derivatives . This process is important in the biosynthesis of secondary metabolites and the detoxification of xenobiotics.
Comparación Con Compuestos Similares
N-Hydroxy-9H-fluoren-2-amine can be compared with other similar compounds, such as:
2-Hydroxy-9-fluorenone: This compound differs by having a carbonyl group instead of an amino group, leading to different chemical reactivity and applications.
9,9-Dimethyl-9H-fluoren-2-amine: This derivative has additional methyl groups, which can affect its electronic properties and stability.
N-Phenyl-9H-fluoren-2-amine:
N-Hydroxy-9H-fluoren-2-amine is unique due to the presence of both an amino and a hydroxyl group on the fluorene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C3H9ClN2O |
|---|---|
Peso molecular |
127.59 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3,3-trideuteriopropanamide;hydrochloride |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1/i1D3; |
Clave InChI |
FIAINKIUSZGVGX-QQAVFRBQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](C(=O)N)N.Cl |
SMILES canónico |
CC(C(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
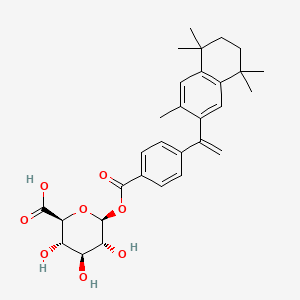
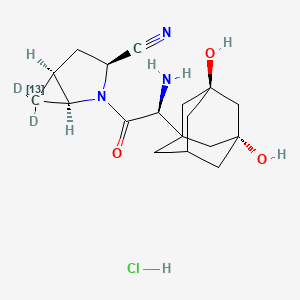
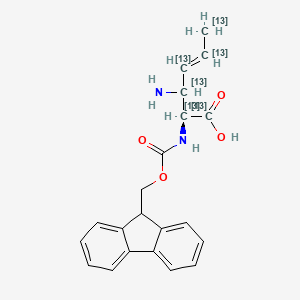
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
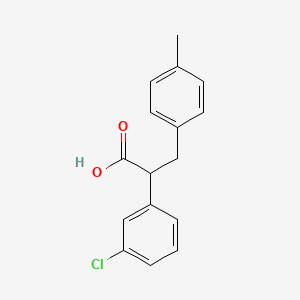
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
